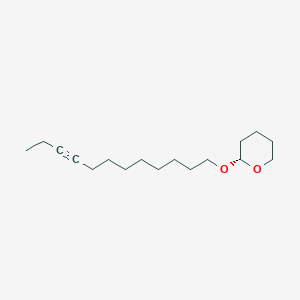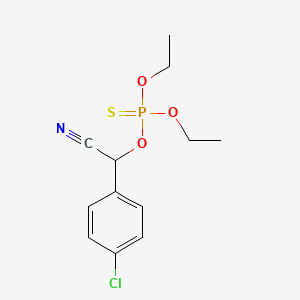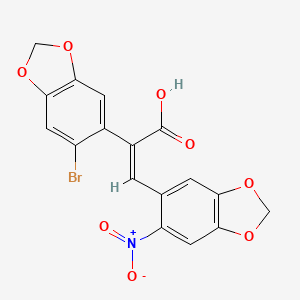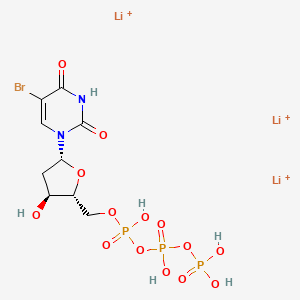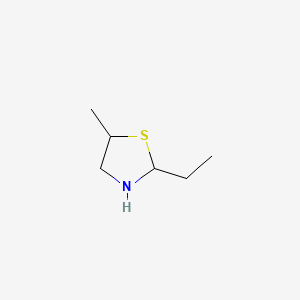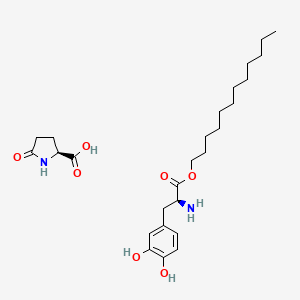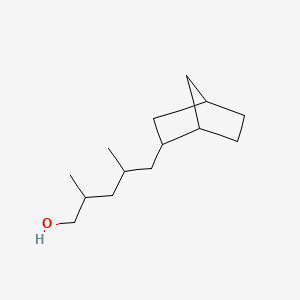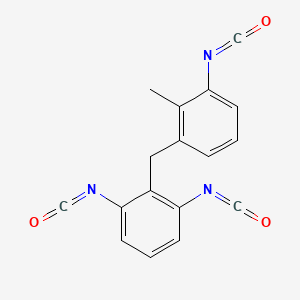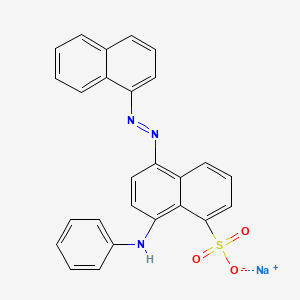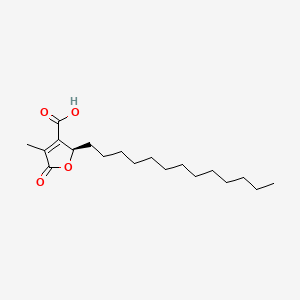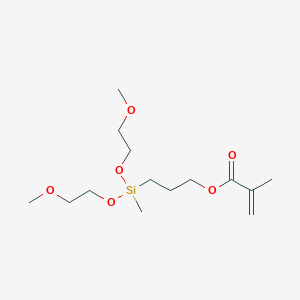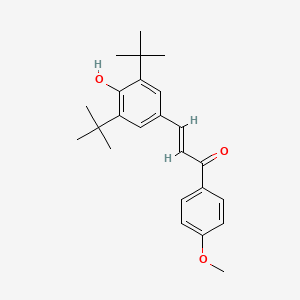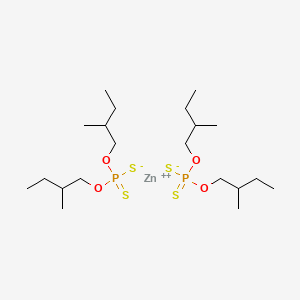
O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is a chemical compound with the molecular formula C20H44O4P2S4Zn and a molecular weight of 604.20 g/mol. This compound is known for its unique chemical properties and is widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt typically involves the reaction of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate with zinc ions. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products
The major products formed from the reactions of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt depend on the specific reaction conditions. For example, oxidation reactions may yield zinc oxide and sulfur-containing by-products, while substitution reactions can produce a variety of substituted phosphates .
科学的研究の応用
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of lubricants, additives, and other industrial products
作用機序
The mechanism of action of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- O,O’-Bis(2-ethylhexyl) hydrogen dithiophosphate, zinc salt
- O,O’-Bis(2-methylpropyl) hydrogen dithiophosphate, zinc salt
- O,O’-Bis(2-butyl) hydrogen dithiophosphate, zinc salt
Uniqueness
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
64191-10-2 |
|---|---|
分子式 |
C20H44O4P2S4Zn |
分子量 |
604.2 g/mol |
IUPAC名 |
zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-5-9(3)7-11-13(14,15)12-8-10(4)6-2;/h2*9-10H,5-8H2,1-4H3,(H,14,15);/q;;+2/p-2 |
InChIキー |
YCDHMFAQVRKJIL-UHFFFAOYSA-L |
正規SMILES |
CCC(C)COP(=S)(OCC(C)CC)[S-].CCC(C)COP(=S)(OCC(C)CC)[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


